molecular formula C13H17ClN2O2 B565521 rac 4-Nitro Deprenyl-d3 Hydrochloride CAS No. 1246815-42-8

rac 4-Nitro Deprenyl-d3 Hydrochloride

Cat. No.: B565521
CAS No.: 1246815-42-8
M. Wt: 271.759
InChI Key: QMZXXMVBTPEPMS-FJCVKDQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Deprenyl Derivatives

The historical foundation of deprenyl derivatives traces back to the groundbreaking work of József Knoll and Zoltan Ecseri at Chinoin Pharmaceutical Company in Hungary during the early 1960s. Their initial discovery emerged from Knoll's systematic behavioral studies on rats, which began in the early 1950s with the objective of understanding the manipulability of behavior in highly developed, domesticated mammals. Knoll recognized the extraordinary importance of what he termed the "catecholaminergic brain machinery" or "the engine of the brain" in the fixation of acquired drives, leading him to utilize amphetamines as experimental tools to stimulate this brain engine.

The development process involved a structure-activity-relationship study aimed at creating an amphetamine derivative devoid of the unwanted hypermotility effects observed at higher doses. Knoll's innovative approach involved combining the structural features of methamphetamine with pargyline, a newly developed monoamine oxidase inhibitor, recognizing that the propargyl group in pargyline created covalent binding with flavin in the enzyme, resulting in irreversible monoamine oxidase inhibition. Ecsery synthesized approximately thirty compounds designed by Knoll, with E-250 being selected for detailed studies as the compound that best fit the research expectations.

The racemic mixture deprenyl was patented in 1962 and first described in the literature in 1964 or 1965. This compound, also known by its developmental code name E-250 and as N-propargylmethamphetamine, represents the racemic mixture of D-deprenyl and L-deprenyl, with the latter being selegiline. The subsequent separation of stereoisomers revealed that the dextrorotatory isomer, D-deprenyl, exhibited greater toxicity and more potent psychostimulation in rodents, while the levorotatory isomer, selegiline, demonstrated superior potency as a monoamine oxidase type B inhibitor.

Significance of Deuterated Compounds in Neurochemical Research

Deuterated compounds have emerged as pivotal tools in neurochemical research, offering substantial advantages in pharmacokinetic studies, metabolic pathway elucidation, and drug development processes. The incorporation of deuterium atoms into pharmaceutical compounds has demonstrated significant potential for improving drug properties through kinetic isotope effects, which can reduce metabolic rates of deuterated substrates due to the presence of heavier isotopes. This phenomenon has proven particularly valuable in addressing challenges related to drug metabolism and pharmacokinetic optimization.

The application of deuterium labeling in neuroscience research has expanded considerably with the development of deuterium metabolic imaging, a novel three-dimensional magnetic resonance-based method to map metabolism of deuterated substrates in vivo. Research has demonstrated that deuterium metabolic imaging can effectively track glucose metabolism in brain tissue, with studies showing specific kinetic isotope effects and label loss patterns in various metabolites including lactate, glutamate, and glutamine. These investigations revealed deuterium label loss of 15.7 ± 2.6 percent in lactate, 37.9 ± 1.1 percent in glutamate, and 41.5 ± 5.2 percent in glutamine when using deuterated glucose as the metabolic substrate.

Stable isotope labeling with mass spectrometry-based proteomic analysis has become a powerful strategy for assessing protein steady-state levels, protein turnover, and protein localization in neurological research. Recent applications in Alzheimer's disease research have utilized stable isotope mass spectrometry to investigate early pathological mechanisms in mouse models of Alzheimer's disease-like pathology. The methodology enables researchers to uncover new aspects of neurodegenerative disease etiology by providing detailed insights into proteome changes and metabolic alterations associated with disease progression.

Overview of rac 4-Nitro Deprenyl-d3 Hydrochloride

This compound represents a sophisticated deuterium-labeled analogue designed specifically for proteomics research applications. The compound exhibits the molecular formula C13H14D3ClN2O2 with a molecular weight of 271.76 daltons. This deuterated derivative incorporates three deuterium atoms strategically positioned within the molecular structure, providing enhanced analytical capabilities for research investigations while maintaining the fundamental chemical properties of the parent compound.

The compound's chemical nomenclature follows the International Union of Pure and Applied Chemistry standards, designated as 1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine hydrochloride. The presence of the nitro group at the para position of the phenyl ring distinguishes this derivative from other deprenyl analogues, potentially influencing its binding affinity and selectivity profiles in biological systems. The trideuteriomethyl substitution replaces the standard methyl group with deuterium atoms, enabling precise tracking and quantification in analytical procedures.

Properties

CAS No.

1246815-42-8

Molecular Formula

C13H17ClN2O2

Molecular Weight

271.759

IUPAC Name

1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3;

InChI Key

QMZXXMVBTPEPMS-FJCVKDQNSA-N

SMILES

CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl

Synonyms

N-(Methyl-d3)-α-methyl-4-nitro-N-2-propyn-1-ylbenzeneethanamine Hydrochloride;  N-(Methyl-d3)-α-methyl-p-nitro-N-2-propynylphenethylamine Monohydrochloride; 

Origin of Product

United States

Preparation Methods

Deuteration of Deprenyl

The incorporation of deuterium into deprenyl is achieved through isotopic exchange or synthetic deuteration. A common approach involves treating deprenyl with deuterated reagents such as D<sub>2</sub>O or deuterium gas in the presence of catalysts. For example, N-trifluoroacetyl-(R)-1-aminoindan undergoes deuteration via LiAlD<sub>4</sub> reduction, replacing three hydrogen atoms with deuterium at the methyl group adjacent to the amine. This step typically yields N-trideuteriomethyl-deprenyl with >98% isotopic purity.

Critical parameters:

  • Temperature : 0–25°C to prevent side reactions.

  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO<sub>2</sub>).

  • Solvents : Anhydrous tetrahydrofuran (THF) or deuterated methanol (CD<sub>3</sub>OD).

Nitration of Deuterated Intermediate

Nitration introduces the nitro group at the 4-position of the indan ring. The deuterated intermediate is treated with a nitrating mixture of concentrated HNO<sub>3</sub> and H<sub>2</sub>SO<sub>4</sub> at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the deuteration site remaining stable under these conditions.

Example protocol :

  • Dissolve N-trideuteriomethyl-deprenyl (1 mol) in H<sub>2</sub>SO<sub>4</sub> (5 L).

  • Add HNO<sub>3</sub> (1.2 mol) dropwise over 2 hours.

  • Quench with ice-water, extract with dichloromethane, and neutralize with NaHCO<sub>3</sub>.

Yield: 70–85% after purification.

Salt Formation and Purification

The freebase is converted to the hydrochloride salt using HCl gas in ethanol or methanol. Crystallization from acetonitrile or ethyl acetate yields the final product with >99% purity.

Key steps :

  • Acidification : Add HCl (gas) to a stirred solution of the freebase in ethanol.

  • Crystallization : Cool to −20°C, filter, and wash with cold ether.

  • Drying : Lyophilize under vacuum to remove residual solvents.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability (Table 1).

Table 1: Industrial Production Parameters

StepConditionsScale (kg)Yield (%)Purity (%)
DeuterationD<sub>2</sub>O, Pd/C, 25°C2009298.5
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C1507899.2
Salt FormationHCl/EtOH, −20°C1808599.8

Process optimization includes:

  • Continuous flow reactors for nitration to enhance safety and consistency.

  • Quality control : In-line NMR and mass spectrometry to monitor deuterium incorporation.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR : Absence of peaks at δ 2.5–3.0 ppm confirms deuteration at the methyl group.

  • <sup>13</sup>C NMR : Peaks at 45–50 ppm correlate with the nitro group’s electronic effects.

Mass Spectrometry (MS)

  • ESI-MS : m/z 271.76 [M+H]<sup>+</sup>, with isotopic peaks confirming three deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

  • Method : C18 column, 60:40 acetonitrile/water, 1 mL/min.

  • Retention time : 8.2 minutes.

Comparative Analysis of Synthetic Approaches

Deuteration Efficiency

  • LiAlD<sub>4</sub> reduction : Higher isotopic purity (98%) but requires anhydrous conditions.

  • Catalytic exchange with D<sub>2</sub>O : Lower cost but yields 90–95% deuterium incorporation.

Nitration Selectivity

  • Mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) : 85% yield, minimal by-products.

  • Acetyl nitrate : Higher selectivity but hazardous handling.

Challenges and Optimization Strategies

Deuterium Loss During Nitration

Exothermic nitration can lead to H/D exchange. Mitigation strategies include:

  • Low-temperature reactions (0–5°C).

  • Stabilizing agents : Additives like urea to suppress side reactions.

Crystallization Difficulties

The hydrochloride salt’s hygroscopic nature complicates crystallization. Solutions:

  • Anti-solvent addition : Introduce heptane to acetonitrile solutions.

  • Seeding : Use pre-formed crystals to induce nucleation.

Chemical Reactions Analysis

Types of Reactions: rac 4-Nitro Deprenyl-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Stable Isotope Labeling
rac 4-Nitro Deprenyl-d3 Hydrochloride serves as a stable isotope-labeled compound, enabling researchers to trace and study reaction mechanisms with high precision. This is particularly useful in kinetic studies and metabolic pathway analysis.

Chemical Reactions
The compound undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield different derivatives that are essential for further research.

Reaction Type Common Reagents Major Products
OxidationPotassium permanganateOxidized derivatives of deprenyl
ReductionHydrogen gas (Pd catalyst)Amino derivatives of deprenyl
SubstitutionVarious nucleophilesSubstituted deprenyl derivatives

Biological Applications

Enzyme Inhibition Studies
The compound is extensively used in studies examining the inhibition of monoamine oxidase-B, an enzyme implicated in the metabolism of neurotransmitters such as dopamine. By inhibiting this enzyme, this compound can increase dopamine levels, offering insights into treatments for neurodegenerative diseases.

Neuroprotective Effects
Research has indicated that deprenyl (the parent compound) may delay the progression of Parkinson's disease by reducing the need for L-DOPA therapy. A study showed that early treatment with deprenyl delayed the requirement for L-DOPA by approximately 236 days compared to placebo groups . This suggests potential therapeutic applications for this compound in similar contexts.

Medical Applications

Therapeutic Investigations
The compound is being investigated for its potential therapeutic effects on cardiometabolic disorders such as diabetes and obesity. Its ability to inhibit monoamine oxidase-B may contribute to improved metabolic profiles in patients with these conditions.

Case Study: Parkinson’s Disease

In a clinical trial involving early-stage Parkinson's patients, deprenyl was shown to significantly slow disease progression and delay the onset of L-DOPA therapy. The study involved fifty-four patients who received either deprenyl or placebo over three years, with results indicating a marked delay in the need for additional medication .

Industrial Applications

Pharmaceutical Development
this compound is utilized in the development of new pharmaceuticals due to its unique properties as a stable isotope-labeled compound. It serves as a reference standard in analytical chemistry, aiding in the quality control of other drug formulations .

Mechanism of Action

The primary mechanism of action of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamines such as dopamine. By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease and depression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of rac 4-Nitro Deprenyl-d3 Hydrochloride and related compounds:

Compound Core Structure Key Functional Groups Salt Form Deuterated?
This compound Phenylpropargylamine 4-Nitro group, propargylamine, deuterated methyl Hydrochloride Yes (d3)
Ranitidine Nitroacetamide Furan-methylthioethyl Nitroacetamide, dimethylamino group Not specified No
N-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]propyl]-4-nitro benzamide HCl Benzamide derivative 4-Nitro benzamide, dimethoxyphenyl, propylamine Hydrochloride No

Key Observations :

  • In contrast, Ranitidine nitroacetamide features a nitro group on an acetamide side chain, which may influence metabolic pathways (e.g., susceptibility to nitro-reductases).
  • Backbone Diversity : The propargylamine core of this compound distinguishes it from the benzamide and furan-based analogs, suggesting divergent pharmacological targets (e.g., MAO-B vs. histamine H₂ receptors for Ranitidine derivatives).
  • Salt Forms : Both this compound and the benzamide compound utilize hydrochloride salts, enhancing aqueous solubility and crystallinity.

Pharmacokinetic and Stability Considerations

Deuterium Effects: Deuteration in this compound is anticipated to reduce metabolic clearance via the deuterium isotope effect, prolonging half-life compared to non-deuterated analogs. This contrasts with Ranitidine-related compounds , where metabolic stability is influenced by nitroacetamide reduction pathways.

Polymorphism: The benzamide derivative in EP1218334 exists in polymorphic forms, which can affect bioavailability and manufacturing.

Nitro Group Reactivity :
The nitro group in this compound may confer sensitivity to light or reducing environments, similar to Ranitidine nitroacetamide , which degrades under acidic conditions. Stability studies under varying pH and temperature conditions are critical for formulation.

Pharmacological Implications

  • MAO-B Selectivity : Deprenyl derivatives are MAO-B selective, whereas the benzamide analog (with a dimethoxyphenyl group) may target adrenergic or serotonergic pathways.
  • Neuroprotective Potential: The deuterated nitro-deprenyl structure could enhance brain penetration and sustained MAO-B inhibition compared to non-deuterated deprenyl, though direct comparisons require experimental validation.

Q & A

Q. What is the role of rac 4-Nitro Deprenyl-d3 Hydrochloride in neurochemical studies, and how does its structure influence MAO-B inhibition?

Methodological Answer: The compound acts as a deuterated analog of deprenyl, a selective MAO-B inhibitor. The 4-nitro group enhances electron-withdrawing effects, potentially altering binding affinity to MAO-B. Researchers should validate inhibitory activity via in vitro enzyme assays (e.g., spectrophotometric monitoring of kynuramine oxidation) and compare kinetics with non-deuterated analogs to isolate isotope effects .

Q. What are the key steps in synthesizing this compound, and how does deuteration affect reaction kinetics?

Methodological Answer: Synthesis typically involves nitration of deprenyl precursors followed by deuteration at specific positions (e.g., methyl groups). Deuterated intermediates require anhydrous conditions and catalysts like Pd/C under deuterium gas. Reaction kinetics should be monitored via NMR or mass spectrometry to assess deuterium incorporation efficiency and isotopic purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures specificity. Optimize chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phases) to resolve the compound from endogenous metabolites. Validate assays per ICH guidelines for linearity, precision, and recovery .

Advanced Research Questions

Q. How should researchers address discrepancies in MAO-B inhibition potency between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies may arise from differences in metabolic stability or blood-brain barrier penetration. Conduct parallel studies: (1) In vitro: Measure IC₅₀ using recombinant MAO-B and liver microsomes to assess metabolic degradation. (2) In vivo: Use PET imaging with deuterated tracers to quantify brain uptake. Cross-validate findings with pharmacokinetic modeling .

Q. What methodological considerations are critical when assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Perform forced degradation studies (e.g., 0.1 M HCl/NaOH, 40–80°C) and monitor degradation products via HPLC-UV or LC-HRMS. Use Arrhenius plots to predict shelf-life. Note that deuteration may reduce susceptibility to oxidative degradation but increase hydrolysis rates in acidic conditions .

Q. How can cross-reactivity with endogenous catecholamines be minimized in immunoassays quantifying this compound?

Methodological Answer: Develop monoclonal antibodies targeting the nitro group or deuterated positions to enhance specificity. Pre-treat samples with solid-phase extraction to remove interferents. Validate assays against structurally similar compounds (e.g., deprenyl metabolites) using competitive ELISA .

Q. Which mass spectrometry techniques are most effective for identifying novel metabolites of this compound in hepatic microsomal studies?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to fragment precursor ions. Compare isotopic patterns of deuterated vs. non-deuterated metabolites. Employ software tools (e.g., XCMS Online) for untargeted metabolomics to annotate phase I/II metabolites .

Q. What statistical models are appropriate for analyzing deuterium kinetic isotope effects (KIEs) in the enzymatic degradation of this compound?

Methodological Answer: Apply the Swain-Schaad relationship to quantify primary KIEs (e.g., kH/kDk_H/k_D) using Arrhenius activation parameters. Use nonlinear regression to model Michaelis-Menten curves for deuterated vs. non-deuterated substrates. Validate models with bootstrap resampling to account for experimental variability .

Q. How can inter-laboratory variability in dose-response relationships for this compound be systematically evaluated?

Methodological Answer: Implement a ring trial with standardized protocols across labs. Distribute aliquots of the compound and control samples. Use Bland-Altman plots to assess agreement in IC₅₀ values. Adjust for covariates (e.g., cell line passage number, assay plate material) via mixed-effects models .

Q. What experimental approaches are recommended to isolate isotope effects of deuterium in this compound on its metabolic pathways?

Methodological Answer: Compare metabolic profiles in hepatocyte incubations with deuterated vs. protiated analogs. Use stable isotope tracing (e.g., 13C^{13}\text{C}-glucose) to track incorporation into metabolites. Employ kinetic isotope effect (KIE) calculations for specific enzymatic steps (e.g., CYP450-mediated oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.